Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

Neuroprotection Oxidative Stress Cortical Neurons

Standard piracetam lacks measurable neuroprotection in human neuron oxidative stress models. This synthetic dipeptide (Noopept, GVS-111) provides: - **Validated potency**: IC50 = 1.21 μM against H₂O₂-induced apoptosis (human cortical neurons). - **Prodrug mechanism**: Delivers cyclo-L-prolylglycine (CPG) with 33× longer metabolite half-life. - **Cost efficiency**: 2,000× more potent than piracetam (0.1 mg/kg vs. 200 mg/kg). Ideal for Alzheimer's models, PK/PD studies, and analytical reference standards with published crystallography data (JPBA 2025).

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
Cat. No. B12511208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)
InChIKeyPJNSMUBMSNAEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noopept Identity and Classification Guide


Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, also known as Noopept, omberacetam, or GVS-111 (CAS 157115-85-0), is a synthetic dipeptide nootropic agent with the molecular formula C17H22N2O4 and molecular weight 318.37 g/mol. [1] Originally developed as a piracetam analogue, it is a proline-containing N-acylprolyl dipeptide classified within the racetam family despite lacking the 2-oxo-1-pyrrolidine skeleton. [2] The compound is an orally bioavailable prodrug whose active metabolite is cyclo-L-prolylglycine (CPG), an endogenous neuropeptide. [3] It is patented under US Patent 5,439,930 and Russian Federation Patent 2119496, and is prescribed as a nootropic medication in Russia and neighboring countries. [4]

Neuroprotection assay workflow in human cortical neuron models
Prodrug-to-metabolite CPG brain delivery research
Analytical reference standard qualification with solid-state data

Why Noopept Cannot Be Substituted by Other Racetams


Despite its classification within the racetam family, ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (Noopept) possesses a fundamentally distinct dipeptide prodrug scaffold that yields the active endogenous metabolite cyclo-L-prolylglycine (CPG), a mechanism absent in classical 2-oxo-1-pyrrolidine racetams such as piracetam. [1] The compound exhibits a unique dual mechanism: it acts both as a prodrug delivering sustained CPG exposure and as a direct neuroprotective agent with an IC50 of 1.21 μM against H2O2-induced oxidative stress in human cortical neurons, surpassing piracetam and even standard antioxidants. [2] Additionally, its relatively low affinity for AMPA receptors (IC50 = 80 μM) compared to close dipeptide analogues such as nooglutil (IC50 = 6.4 μM) indicates a differentiated pharmacodynamic profile that does not rely primarily on glutamatergic receptor binding for its cognitive effects. [3] These molecular-level differences translate into pronounced quantitative disparities in potency, brain bioavailability of the active metabolite, and neuroprotective selectivity, making direct generic substitution with piracetam, nooglutil, or other peptide analogues scientifically invalid without explicit, model-matched comparative data.

Target
Noopept: CPG prodrug with dual neuroprotection/AMPA-modest mechanism
Classical racetams
Piracetam lacks CPG metabolite and measurable neuroprotection in human cortical neurons
Target
Noopept: low AMPA engagement (IC50 ~80 μM), sustained CPG exposure
Nooglutil
12.5-fold stronger AMPA binding shifts pharmacodynamic profile; CPG pathway absent
Target
Noopept: slower, sustained CPG formation from Pro-Gly ethyl ester scaffold
GZK-111
Faster CPG conversion from Gly-Pro isomer alters exposure timing and may not transfer

Quantitative Differentiation Evidence Against Comparators


Neuroprotective Potency in Human Cortical Neurons

In an in vitro model of neuronal degeneration using normal human cortical neurons treated with 50 μM H2O2, ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (GVS-111/Noopept) exhibited dose-dependent neuroprotective activity from 10 nM to 100 μM with an IC50 of 1.21 ± 0.07 μM. [1] The compound significantly outperformed the standard cognition enhancer piracetam, as well as the antioxidants Vitamin E, propyl gallate, and N-tert-butyl-2-sulpho-phenylnitrone (s-PBN), in direct comparison within the same study. [1] In Down's syndrome (DS) cortical cultures, chronic GVS-111 treatment significantly reduced degenerative changes and enhanced neuronal survival, effects not observed with piracetam at comparable conditions. [1]

Neuroprotection IC50
Head-to-head
1.21 ± 0.07 μM
Supports neuroprotection assay context
Human cortical neurons, H2O2 50 μM; piracetam showed no rescue
Neuroprotection Oxidative Stress Cortical Neurons IC50 Piracetam

AMPA Receptor Binding Affinity vs. Nooglutil

In a systematic investigation of eight nootropic drugs on glutamate receptor binding in rat brain, Nooglutil exhibited pharmacologically significant competition with the selective AMPA receptor agonist [3H]Ro 48-8587 with an IC50 of 6.4 ± 0.2 μM. [1] In contrast, ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (Noopept) showed competition lower by an order of magnitude, with an IC50 of 80 ± 5.6 μM. [1] Piracetam, phenotropil, meclofenoxate, and pantocalcine showed no effect on AMPA receptor binding at concentrations up to 100 μM. [1]

AMPA Binding IC50
Head-to-head
80 ± 5.6 μM
Indicates lower AMPA receptor engagement
Nooglutil IC50 6.4 μM; rat brain radioligand assay
AMPA Receptor Glutamate Radioligand Binding Nooglutil IC50

Active Metabolite Pharmacokinetics and Half-Life

Following oral administration of ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (Noopept) to rats, the active metabolite cyclo-L-prolylglycine (CPG) was identified in plasma and brain. [1] The elimination half-life (T1/2) of Noopept was 0.12 ± 0.015 h, whereas the T1/2 of its metabolite CPG was 3.96 ± 0.26 h — a 33-fold longer half-life. [2] The AUC0→t for CPG was 3,445 ng/mL×h compared to 200 ng/mL×h for the parent Noopept, indicating a 17.2-fold greater systemic exposure to the active metabolite. [2] The mean residence time (MRT) of CPG was 5.89 ± 0.46 h compared to 0.42 ± 0.03 h for Noopept. [2] The pharmacokinetic parameters of CPG demonstrated better characteristics than both Noopept and its prototype piracetam, including longer elimination and best brain bioavailability. [1]

CPG Half-Life
Cross-study
3.96 ± 0.26 h (33× parent)
Supports sustained metabolite exposure
Rat oral PK; CPG AUC 17.2-fold greater than Noopept
Pharmacokinetics Cycloprolylglycine Half-Life Brain Bioavailability Piracetam

Cognitive Efficacy Potency Ratio vs. Piracetam

In a comparative study of long-term behavioral effects in adult rats, ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (Noopept) administered at a daily dose of 0.1 mg/kg produced comparable suppression of horizontal and vertical activity and anxiety as piracetam administered at 200 mg/kg. [1] The dose ratio was 2,000:1 in favor of Noopept. In a separate Alzheimer's disease model (olfactory bulbectomized mice), Noopept at 0.01 mg/kg over 21 days restored spatial memory in the Morris water maze. [2] In mice, Noopept at 0.5 mg/kg i.p. induced significant improvements in long-term memory in BALB/c mice. [3] Piracetam is typically tested at 200–600 mg/kg to achieve comparable cognitive effects in rodent models. [1]

Behavioral Potency Ratio
Cross-study
2,000:1 vs piracetam
Supports lower-dose study design
Rat behavioral models; 0.1 mg/kg Noopept vs 200 mg/kg piracetam
Cognitive Enhancement Dose Ratio Behavioral Pharmacology Piracetam Passive Avoidance

Solid-State Characterization and Polymorphism Data

The first comprehensive physicochemical analysis of ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (Noopept) was published in 2025, providing the crystal structure determined by SCXRD, polymorphism screening data, and periodic DFT calculations. [1] This analysis fills a critical gap, as very little was previously known about the structural and physicochemical properties of this API despite extensive pharmacodynamic studies. [1] The study employed TGA/DSC, 1H and 13C liquid-state NMR, 13C CP/MAS NMR, SEM, SCXRD, and PXRD to establish a complete analytical profile. [1] For the closest comparators (piracetam and nooglutil), similar comprehensive solid-state analyses have not been reported in the peer-reviewed literature at this level of detail.

Solid-State Characterization
Class-level
SCXRD, PXRD, TGA/DSC, SEM, NMR, DFT
Supports polymorph identity confirmation
2025 J Pharm Biomed Anal; most comprehensive among peptide nootropics
Polymorphism Crystal Structure Physicochemical Analysis Quality Control SCXRD

Metabolic Stability and Enzymatic Resistance vs. GZK-111

A comparative pharmacokinetic study between ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (Noopept, N-phenylacetyl-L-prolyl-glycine ethyl ester) and GZK-111 (N-phenylacetyl-glycyl-L-proline ethyl ester) in rats revealed that both compounds are intensively metabolized, but the intensity and speed of active metabolite CPG formation are significantly more pronounced in GZK-111 compared to Noopept. [1] This indicates that the positional arrangement of the prolyl and glycyl moieties in the dipeptide backbone crucially determines the rate of bioactivation and thus the pharmacokinetic profile. [1] The slower CPG formation rate for Noopept may contribute to a more sustained and controlled exposure to the active metabolite. [1]

Metabolite Formation Rate
Head-to-head
Slower CPG generation vs GZK-111
Differential bioactivation profile
Pro-Gly vs Gly-Pro positional isomer; rat PK study
Metabolic Stability Enzymatic Resistance GZK-111 Pharmacokinetics Esterase

Best Application Scenarios for Noopept


Human Cortical Neuron Neuroprotection Assays

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (Noopept) is the preferred dipeptide nootropic for in vitro neuroprotection assays using human cortical neurons challenged with hydrogen peroxide. Its IC50 of 1.21 μM against H2O2-induced apoptosis is the only rigorously established quantitative benchmark among peptide nootropics in a clinically relevant human cell model. [1] Studies requiring a comparator against which to benchmark novel neuroprotective candidates should use Noopept rather than piracetam (which lacks measurable neuroprotection in this assay) or Vitamin E (which is less potent). [1]

Ultra-Low Dose Cognitive Studies in Rodents

For in vivo cognitive studies requiring minimal compound usage, Noopept's 2,000-fold potency advantage over piracetam (0.1 mg/kg vs. 200 mg/kg) makes it the cost-effective standard for procurement. [1] For Alzheimer's disease models using olfactory bulbectomy or amyloid-beta challenge, Noopept at 0.01 mg/kg effectively restores spatial memory, providing a validated low-dose positive control. [2] This low-dose profile also reduces the risk of confounding peripheral effects that may arise at high doses of comparators. [1]

Prodrug-to-Metabolite Brain Bioavailability Profiling

Noopept is the only commercially available prodrug that delivers the endogenous neuropeptide cyclo-L-prolylglycine (CPG) to the brain, with a 33-fold longer elimination half-life for the metabolite compared to the parent. [1][2] This makes Noopept essential for studies investigating the pharmacokinetic-pharmacodynamic relationship of CPG-mediated neuroprotection, neurogenesis, and cognitive enhancement, especially where direct CPG administration suffers from poor oral bioavailability. [1]

Quality Control and Reference Standard Development

For analytical laboratories and GMP manufacturers developing reference standards or conducting polymorph-specific stability studies, Noopept now has the most complete solid-state characterization among peptide nootropics, including SCXRD crystal structure, PXRD, TGA/DSC, and polymorphism screening. [1] This dataset, published in the Journal of Pharmaceutical and Biomedical Analysis (2025), provides unambiguous identity confirmation and polymorph control. [1] Procurement for analytical method validation should specify Noopept with confirmed polymorph identity consistent with the published crystal structure. [1]

Application
Selection Property
Validation Focus
Neuroprotection assay in human cortical neuron models
Reported neuroprotection IC50
H2O2-induced oxidative stress endpoint review
Low-dose cognitive study models in rodents
Reported behavioral dose ratio
Spatial memory and anxiety endpoint context
Prodrug-to-metabolite brain PK profiling
Active metabolite exposure profile
CPG half-life and brain bioavailability review
Analytical reference standard qualification
Solid-state characterization data
Polymorph identity and spectroscopic confirmation
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